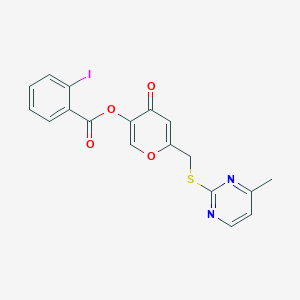

![molecular formula C13H19NO4S B2578892 N-[(4-methylphenyl)sulfonyl]norleucine CAS No. 96789-87-6](/img/structure/B2578892.png)

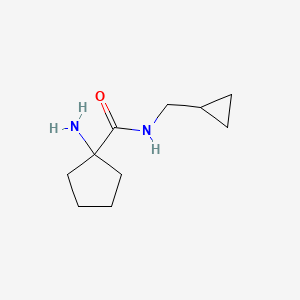

N-[(4-methylphenyl)sulfonyl]norleucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-methylphenyl)sulfonyl]norleucine is a compound with a molecular weight of 271.34 . It is a product of Princeton BioMolecular Research, Inc .

Molecular Structure Analysis

The molecular formula of N-[(4-methylphenyl)sulfonyl]norleucine is C13H19NO4S . Its average mass is 285.359 Da and its monoisotopic mass is 285.103485 Da .科学的研究の応用

Biochemical Applications

One study explored the enzymatic characteristics of α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis, which is capable of catalyzing different types of oxidation reactions, including hydroxylation, dehydrogenation, and sulfoxidation. IDO's reaction with l-isoleucine produces various modified amino acids, demonstrating the potential of IDO as a biocatalyst for producing modified amino acids, including hydroxylation products related to norleucine (Hibi et al., 2011).

Organic Chemistry and Synthesis

Research in organic chemistry has developed methods for the synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes, demonstrating the utility of sulfones in synthesizing amino acid derivatives. These findings show the relevance of sulfones in the preparation of biologically active compounds, which could include derivatives of N-[(4-methylphenyl)sulfonyl]norleucine (Foresti et al., 2003).

Pharmaceutical Research

A novel class of cyclooxygenase inhibitors, featuring 4-(aryloyl)phenyl methyl sulfones, was synthesized and characterized for their ability to inhibit COX-1 and COX-2 isoenzymes. This research underscores the pharmaceutical applications of sulfone derivatives in developing new anti-inflammatory drugs (Harrak et al., 2010).

Enzyme Inhibition Studies

Another study focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. This work contributes to our understanding of how sulfone derivatives, such as N-[(4-methylphenyl)sulfonyl]norleucine, can be used to modulate enzymatic activity, providing insights into their applications in enzyme inhibition and pharmaceutical development (Abbasi et al., 2019).

Antioxidant Defense Mechanisms

Research has also investigated the role of methionine residues in proteins as catalytic antioxidants, defending against oxidative stress. By substituting methionine with norleucine, studies have shown the impact on oxidative stress resistance, highlighting the potential use of norleucine and its derivatives in studying protein oxidation and cellular defense mechanisms (Luo & Levine, 2009).

Safety and Hazards

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCLEVBHABYQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)sulfonyl]norleucine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

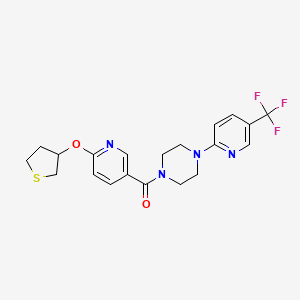

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)

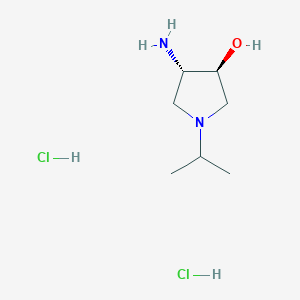

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)

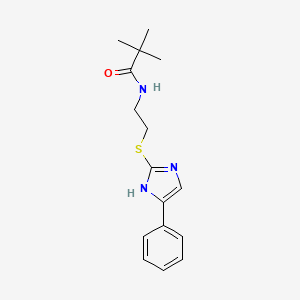

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene](/img/structure/B2578827.png)

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)